molecular formula C11H12N2O2 B13198697 5,7-Dimethoxyquinolin-3-amine

5,7-Dimethoxyquinolin-3-amine

Cat. No.: B13198697
M. Wt: 204.22 g/mol
InChI Key: HAWNFZVEUSPVRQ-UHFFFAOYSA-N
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Description

5,7-Dimethoxyquinolin-3-amine is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxyquinolin-3-amine can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Another method involves the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base. This method is known for its simplicity and efficiency in producing quinoline derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxyquinolin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

5,7-Dimethoxyquinolin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxyquinolin-3-amine involves its interaction with various molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s ability to break down and digest hemoglobin. The compound can also inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to cell death in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxyquinolin-3-amine
  • 3-Amino-6,7-dimethoxyquinoline
  • 7-Chloroquinoline derivatives

Uniqueness

5,7-Dimethoxyquinolin-3-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5,7-dimethoxyquinolin-3-amine

InChI

InChI=1S/C11H12N2O2/c1-14-8-4-10-9(11(5-8)15-2)3-7(12)6-13-10/h3-6H,12H2,1-2H3

InChI Key

HAWNFZVEUSPVRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C=N2)N)C(=C1)OC

Origin of Product

United States

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